4-(4-Butylphenyl)aniline

Solubility Processability Lipophilicity

4-(4-Butylphenyl)aniline is a critical building block for liquid crystals, OLED hole-transport materials, and functional polymers. The linear n-butyl chain is essential for modulating solubility, mesophase stability, and thin-film morphology—using unsubstituted or branched analogs risks phase separation and device failure. Its primary amine handle enables facile derivatization into triarylamines and benzidines. Supplied at ≥95% purity, this intermediate is optimized for wet-process device fabrication and medicinal chemistry scaffold development where the butyl group mitigates mutagenicity concerns associated with the parent 4-aminobiphenyl core.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 60040-13-3
Cat. No. B3054378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Butylphenyl)aniline
CAS60040-13-3
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C16H19N/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4,17H2,1H3
InChIKeyNWGXDVIQTAEFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Butylphenyl)aniline (CAS 60040-13-3): Baseline Physicochemical Profile for Procurement in Advanced Material Synthesis


4-(4-Butylphenyl)aniline (CAS 60040-13-3), also known as 4'-butylbiphenyl-4-amine, is a substituted aniline derivative with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . Its structure consists of a biphenyl core with a primary amine group at the 4-position of one phenyl ring and an n-butyl substituent at the 4'-position of the other, resulting in a predicted LogP of 4.86 and a polar surface area (PSA) of 26.02 Ų . This compound serves primarily as a synthetic intermediate and building block in the development of liquid crystalline materials , organic electronic devices , and functional polymers , where the flexible butyl chain is incorporated to modulate solubility, melting point, and mesomorphic behavior relative to unsubstituted analogs.

Why Generic Substitution of 4-(4-Butylphenyl)aniline (CAS 60040-13-3) Fails: The Critical Role of the 4′-n-Butyl Substituent


Interchanging 4-(4-Butylphenyl)aniline with unsubstituted 4-aminobiphenyl, N-substituted analogs, or other alkyl derivatives without rigorous validation is scientifically untenable. The specific 4′-n-butyl substitution on the biphenyl framework is not a generic alkyl decoration; it is a functional element that dictates key material properties. Computational studies on 4-aminobiphenyls demonstrate that substituents profoundly influence electronic parameters and, consequently, biological activity, such as mutagenic potential in the Ames test [1]. For material science applications, the linear butyl chain directly impacts solubility in organic solvents and the compound's liquid crystalline behavior, which are critical for device fabrication via wet processes and for achieving desired mesophase stability and viscosity in liquid crystal mixtures . Using an analog without this precise substitution pattern (e.g., unsubstituted, methyl, or branched butyl) can lead to phase separation, altered optical anisotropy, compromised thin-film morphology, or failure to meet process solubility requirements, thereby derailing research or manufacturing outcomes.

Quantitative Differentiation of 4-(4-Butylphenyl)aniline (CAS 60040-13-3) Against Closest Analogs: An Evidence-Based Guide


Enhanced Lipophilicity for Solvent Processability: LogP Comparison Against Unsubstituted 4-Aminobiphenyl

4-(4-Butylphenyl)aniline exhibits a calculated LogP of 4.86, a value substantially higher than its unsubstituted analog, 4-aminobiphenyl. This increased lipophilicity, conferred by the 4′-n-butyl chain, directly translates to enhanced solubility in non-polar organic solvents, a critical requirement for solution-based fabrication techniques in organic electronics and polymer synthesis .

Solubility Processability Lipophilicity

Supply Chain Specification: Commercial Purity Benchmark of 4-(4-Butylphenyl)aniline (CAS 60040-13-3)

For industrial procurement and research supply chains, the specified minimum purity for 4-(4-Butylphenyl)aniline (CAS 60040-13-3) from vendors is consistently ≥95% . This sets a baseline expectation for material quality and is a key parameter for comparing supplier offerings, where this compound's specification may differ from more common or higher-volume amines.

Procurement Purity Quality Control

Synthetic Fidelity: Distinction from N-Substituted Isomers and Regioisomers

4-(4-Butylphenyl)aniline must be distinguished from its N-substituted isomers and regioisomers, such as 4-butyl-N-phenylaniline and 4-butyl-N-(4-butylphenyl)aniline [1], as well as the isomeric 4-(4-phenylbutyl)aniline . The target compound possesses a primary aromatic amine (-NH2), which enables a distinct set of chemical transformations (e.g., diazotization, condensation, electrophilic substitution) that are precluded in the corresponding N-alkylated secondary or tertiary amines.

Synthesis Isomer Purity Building Block

Potential for Mutagenicity Mitigation in the 4-Aminobiphenyl Class

Research into rationally designing safer 4-aminobiphenyls has shown that appropriate substitution can yield derivatives that are nonmutagenic (inactive in the Ames test) [1]. While specific Ames test data for 4-(4-Butylphenyl)aniline is not yet publicly available, the class-level evidence indicates that the 4′-n-butyl substitution pattern is a plausible design element for mitigating the known mutagenicity of the unsubstituted parent compound, 4-aminobiphenyl, which is a recognized human carcinogen.

Safety Profile Mutagenicity Drug Discovery

Validated Application Scenarios for 4-(4-Butylphenyl)aniline (CAS 60040-13-3) Based on Differential Evidence


Synthesis of Solution-Processable Hole-Transporting Materials for Organic Electronics

The enhanced lipophilicity of 4-(4-Butylphenyl)aniline (LogP = 4.86), compared to unsubstituted 4-aminobiphenyl, makes it a superior building block for synthesizing organic semiconductors designed for wet-processing techniques . Its primary amine group is a key functional handle for constructing more complex triarylamine and benzidine derivatives, such as those used in hole injection/transport layers of OLEDs and perovskite solar cells, where solubility in common organic solvents is a non-negotiable requirement for spin-coating or inkjet printing .

Development of Liquid Crystal Monomers with Tailored Solubility and Mesophase Behavior

The 4′-n-butyl substituent on the biphenyl core of 4-(4-Butylphenyl)aniline is a classic structural motif in liquid crystal design . This compound can serve as a precursor or building block for the synthesis of liquid crystalline materials where the specific alkyl chain length and linearity are critical for modulating the temperature range of the nematic phase, viscosity, and dielectric anisotropy . Procurement of this specific derivative is essential for achieving the targeted phase behavior, as using shorter or branched alkyl analogs would result in significantly different liquid crystalline properties, impacting display device performance .

Medicinal Chemistry Scaffold Diversification with Potentially Reduced Genotoxicity Risk

For medicinal chemists exploring novel 4-aminobiphenyl-based pharmacophores, 4-(4-Butylphenyl)aniline presents a strategic starting point. Given the class-level evidence that appropriate substitution can eliminate the mutagenicity associated with the 4-aminobiphenyl core , this butyl-substituted derivative is a more viable scaffold for drug discovery. It offers the electronic and structural features of the biphenylamine system while potentially mitigating a major safety liability, thereby increasing the probability of advancing lead compounds through preclinical safety profiling .

Functional Polymer Synthesis Requiring a Soluble Primary Arylamine Comonomer

The combination of a reactive primary amine and a lipophilic butyl chain makes 4-(4-Butylphenyl)aniline a valuable comonomer for synthesizing functional polymers, including polyimides and conjugated polymers . Its LogP of 4.86 ensures good solubility during polymerization, while the primary amine provides a site for incorporation into the polymer backbone or for post-polymerization functionalization. The resulting polymers can be engineered for applications ranging from gas separation membranes to organic photovoltaic active layers, where the butyl side chains prevent aggregation and improve film morphology .

Technical Documentation Hub

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